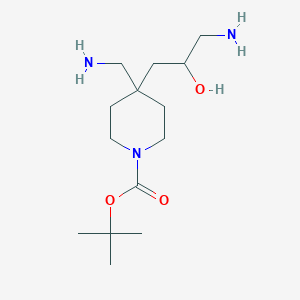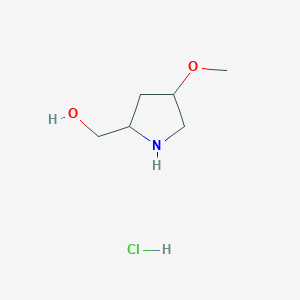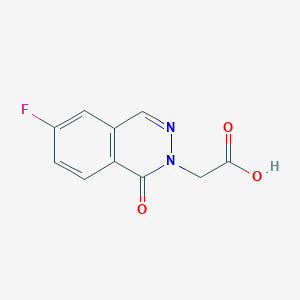
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups in its structure suggests potential reactivity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with 2-methylphenylpiperidin-2-one.
Bromination: Introduce a bromine atom at the 2-position of the piperidinone ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation: Acylate the brominated intermediate with 2-bromo-2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one may have applications in:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, possibly as a ligand for receptor studies.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chloro-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one: Lacks the halogen atom, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one may confer unique reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C16H20BrNO2 |
|---|---|
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
3-(2-bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C16H20BrNO2/c1-11-7-4-5-9-13(11)18-10-6-8-12(15(18)20)14(19)16(2,3)17/h4-5,7,9,12H,6,8,10H2,1-3H3 |
Clave InChI |
MRDWOXWPGPTMID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)

![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)

![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)



